2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-2-24-12-5-3-11(4-6-12)9-14(22)18-10-13-19-20-15-16(23)17-7-8-21(13)15/h3-8H,2,9-10H2,1H3,(H,17,23)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATXGOTYZOXWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyrazine core . This is followed by further functionalization to introduce the ethoxyphenyl and acetamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly as a c-Met kinase inhibitor.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes or receptors. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and metastasis . The inhibition of c-Met kinase disrupts these processes, leading to reduced tumor growth and metastasis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-triazolo[4,3-a]pyrazine derivatives. Below is a comparative analysis with structurally related compounds:
Key Comparative Insights
Substituent Effects on Bioactivity: The 8-hydroxy group in the target compound contrasts with 8-amino (e.g., ) or 8-sulfanyl (e.g., ) substitutions. Hydroxy groups enhance hydrogen bonding but may reduce metabolic stability compared to amino or alkylthio groups. 4-Ethoxyphenyl vs. 4-methoxyphenyl: Ethoxy increases lipophilicity (logP ~2.8 vs.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogous triazolo-pyrazine acetamides, such as coupling hydrazine derivatives with activated esters (e.g., ethyl chloroacetate) under reflux conditions .
- Comparatively, sulfur-containing analogs (e.g., ) require thioglycolic acid or thionation reagents, complicating purification .
Enzyme Inhibition: Sulfur-containing derivatives (e.g., ) show nanomolar affinity for kinases (e.g., JAK2), whereas ethoxy-phenyl analogs may prioritize anti-inflammatory targets (e.g., COX-2) .
Research Findings and Data Tables
Physicochemical Properties
Biological Activity
2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, particularly focusing on its pharmacological properties and therapeutic potentials.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 327.34 g/mol
- CAS Number : 2034280-37-8
The structure of the compound includes a triazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway usually includes:
- Formation of the triazole ring through cyclization.
- Alkylation with acetamide derivatives.
- Final purification and characterization using techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. Studies report minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL for similar triazole derivatives .
Antitubercular Activity
In a study focused on anti-tubercular agents, derivatives similar to this compound were evaluated against Mycobacterium tuberculosis. Some compounds exhibited IC values ranging from 1.35 to 2.18 μM, indicating promising activity against tuberculosis .
Cytotoxicity
Cytotoxicity studies are essential for evaluating the safety profile of new compounds. The aforementioned compound demonstrated low toxicity in human embryonic kidney cells (HEK-293), suggesting it may be a safe candidate for further development in therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of triazole-containing compounds often correlates with specific structural features:
- The presence of an ethoxy group enhances lipophilicity, potentially improving membrane permeability.
- Hydroxy groups contribute to hydrogen bonding interactions with biological targets.
Case Studies
A notable case study involved the evaluation of a series of substituted triazoles where compounds similar to this compound were synthesized and tested for their biological activities. The results highlighted several derivatives with enhanced activity against both bacterial strains and cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
